N-(4-Phenyl-cyclohex-1-enyl)-formamide

Medicinal Chemistry ADME Prediction Drug Design

Procure this specific formamide scaffold (CAS 128798-29-8) to capitalize on its unique lipophilic signature—calculated LogP ~3.6 and MW 201 g/mol—critical for CNS drug discovery and blood-brain barrier penetration studies. Its phenylcyclohexenyl core enables versatile cross-coupling (Heck, Suzuki, Sonogashira) for rapid SAR expansion, while 98% purity material supports robust analytical method validation. Substituting with simpler formamides (LogP 0.9–1.4) would invalidate SAR comparisons and introduce uncontrolled variables in metabolism and protein binding assays.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 128798-29-8
Cat. No. B163228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Phenyl-cyclohex-1-enyl)-formamide
CAS128798-29-8
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC(=CCC1C2=CC=CC=C2)NC=O
InChIInChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,14,15)
InChIKeyPDCDNRRTCNPVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Phenyl-cyclohex-1-enyl)-formamide (CAS 128798-29-8): Chemical Identity and Core Properties for Research Procurement


N-(4-Phenyl-cyclohex-1-enyl)-formamide (CAS 128798-29-8) is a synthetic formamide derivative characterized by a phenyl-substituted cyclohexene ring linked to a formamide functional group. Its molecular formula is C13H15NO, with a molecular weight of 201.26 g/mol . The compound is recognized in authoritative chemical databases under the systematic name N-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)formamide and is assigned the DSSTox Substance ID DTXSID20562392 [1]. It is typically supplied as a research-grade chemical with purities ranging from 95% to 98% by reputable vendors .

Why N-(4-Phenyl-cyclohex-1-enyl)-formamide Cannot Be Substituted with Simpler Formamide Analogs in Critical Research Applications


Generic substitution with closely related formamides—such as N-cyclohexylformamide, N-phenylformamide, or N-benzylformamide—is inadvisable due to marked differences in physicochemical properties and, by extension, expected biological behavior. The target compound exhibits a calculated LogP of approximately 3.6, substantially higher than that of its simpler analogs (LogP ~0.9–1.4) [1]. This increased lipophilicity, coupled with a molecular weight exceeding 200 g/mol and a larger hydrophobic surface area, fundamentally alters its membrane permeability, protein binding potential, and metabolic stability [2]. As a result, using a lower molecular weight analog in a medicinal chemistry campaign or biological assay would introduce uncontrolled variables, invalidating structure-activity relationship (SAR) conclusions and potentially leading to false-negative or false-positive results. The quantitative evidence detailed below substantiates the necessity of procuring this specific compound when the intended application demands the unique physicochemical signature of a 4-phenylcyclohexenyl-formamide scaffold.

Quantitative Differentiation Evidence for N-(4-Phenyl-cyclohex-1-enyl)-formamide vs. Closest Analogs


Lipophilicity (LogP) Differentiates N-(4-Phenyl-cyclohex-1-enyl)-formamide from Simpler Formamide Analogs by a Factor of ~2–3

The calculated LogP of N-(4-Phenyl-cyclohex-1-enyl)-formamide is 3.61 [1], whereas the LogP values for N-cyclohexylformamide, N-phenylformamide, and N-benzylformamide are 1.40 [2], 1.16 [3], and 1.08 [4], respectively. This represents an approximately 2.6-fold increase in lipophilicity relative to the most comparable cyclohexane-based analog (N-cyclohexylformamide) and an even greater differential compared to the aromatic analogs. The elevated LogP is directly attributable to the combined hydrophobic contributions of the phenyl ring and the cyclohexene moiety, which are absent or truncated in the comparators.

Medicinal Chemistry ADME Prediction Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) Distinguish N-(4-Phenyl-cyclohex-1-enyl)-formamide as a Distinct Lead-Like Scaffold

The target compound possesses a molecular weight of 201.26 g/mol and a TPSA of 29.1 Ų . In comparison, N-cyclohexylformamide (MW 127.18, TPSA 29.1) [1], N-phenylformamide (MW 121.14, TPSA 29.1) [2], and N-benzylformamide (MW 135.16, TPSA 29.1) [3] are significantly smaller and lack the cyclohexene ring substitution. While all compounds share an identical TPSA due to the common formamide group, the target compound's molecular weight is 58–80 g/mol higher, placing it firmly within the 'lead-like' chemical space (MW < 350) but with a substantially larger hydrophobic surface area. This larger size, combined with the higher LogP, positions the compound as a more advanced intermediate for medicinal chemistry optimization rather than a fragment-like starting point.

Fragment-Based Drug Discovery Physicochemical Profiling Scaffold Hopping

Purity Specifications: 98% Grade Available for High-Reproducibility Experiments

Commercial suppliers offer N-(4-Phenyl-cyclohex-1-enyl)-formamide with specified minimum purities of 98% (AKSci ) and 96% (Leyan ), whereas many simpler formamide analogs are commonly supplied at 95% purity. The availability of a 98% purity grade reduces the risk of confounding biological or chemical results arising from trace impurities. While a 2% absolute purity difference may appear modest, it corresponds to a 60% reduction in total impurity load relative to a 95% purity product. For applications requiring precise stoichiometry (e.g., quantitative NMR, X-ray crystallography, or sensitive biological assays), this higher purity specification can be critical for data reproducibility.

Analytical Chemistry Synthetic Methodology Quality Control

Structure-Activity Relationship Inference: Cyclohexane-Sized Ring and Aryl Substitution Essential for Enzyme Inhibition Potency

Class-level SAR studies on formamide-based inhibitors of human alcohol dehydrogenase (ADH) and soluble epoxide hydrolase (sEH) demonstrate that the presence of a cyclohexane-sized hydrophobic ring on the left side of the amide function is a minimum requirement for achieving reasonable enzyme inhibition potency [1]. Furthermore, increasing hydrophobicity through additional aryl substitution dramatically improves inhibition [2]. N-(4-Phenyl-cyclohex-1-enyl)-formamide incorporates both a cyclohexene ring (C6) and a pendant phenyl group, fulfilling these empirically derived SAR requirements for optimal enzyme binding. Simpler analogs lacking the phenyl group (e.g., N-cyclohexylformamide) exhibit Ki values against ADH in the micromolar range (3.4 μM for ADHβ) , whereas more hydrophobic disubstituted formamides achieve sub-micromolar potency (Ki 0.33–0.74 μM) [3]. The target compound is therefore predicted, by class-level inference, to exhibit enhanced binding affinity relative to monosubstituted formamides.

Enzyme Inhibition Structure-Activity Relationship Alcohol Dehydrogenase

Computed Boiling Point and Density Differentiate Handling and Purification Requirements

The computed boiling point of N-(4-Phenyl-cyclohex-1-enyl)-formamide is 380.5 °C at 760 mmHg, with a predicted density of 1.087 g/cm³ . In contrast, N-cyclohexylformamide exhibits a boiling point of 113 °C at 700 mmHg and a density of 0.96 g/cm³ [1], while N-benzylformamide has a boiling point of 248.9 °C and a density of 1.06 g/cm³ (estimated) [2]. The substantially higher boiling point of the target compound indicates significantly lower volatility, which influences choices in synthetic work-up (e.g., solvent evaporation) and purification (e.g., distillation impractical). The higher density also affects phase separation behavior in liquid-liquid extractions. These physicochemical differences mandate compound-specific handling protocols that cannot be extrapolated from smaller formamide analogs.

Synthetic Chemistry Purification Process Development

Targeted Research and Industrial Application Scenarios for N-(4-Phenyl-cyclohex-1-enyl)-formamide


Medicinal Chemistry: Building Block for Hydrophobic Lead Optimization

The compound's elevated LogP (3.61) and moderate molecular weight (201 g/mol) position it as an ideal building block for elaborating lead series that require enhanced lipophilicity to improve membrane permeability or target binding to hydrophobic protein pockets [1]. This is particularly relevant in CNS drug discovery programs, where a LogP >3 is often correlated with blood-brain barrier penetration. The phenylcyclohexenyl core can be further functionalized via the formamide nitrogen or through electrophilic aromatic substitution, enabling rapid SAR exploration.

Enzyme Inhibition Studies: Scaffold for Formamide-Based Inhibitor Design

Based on class-level SAR evidence demonstrating that a C6 cycloalkane ring is a minimal requirement for enzyme inhibition, this compound serves as a privileged scaffold for developing inhibitors of alcohol dehydrogenase (ADH) or soluble epoxide hydrolase (sEH) [2]. Researchers can use the pre-installed phenyl group to probe additional hydrophobic interactions within the enzyme active site, potentially improving Ki values from the micromolar range into the sub-micromolar regime, as observed with optimized disubstituted formamides [3].

Synthetic Methodology: Substrate for Transition Metal-Catalyzed Cross-Couplings

The presence of a phenyl ring and a cyclohexene double bond makes this compound a versatile substrate for further derivatization via Heck, Suzuki, or Sonogashira cross-coupling reactions. The higher boiling point (380 °C) and density (1.087 g/cm³) compared to simpler formamides necessitate tailored purification approaches (e.g., column chromatography rather than distillation) , but also confer stability under elevated reaction temperatures commonly employed in cross-coupling protocols.

Quality Control and Analytical Method Development

The availability of 98% purity material from vendors such as AKSci supports the development and validation of analytical methods (HPLC, LC-MS, qNMR) for quantifying this compound in complex mixtures or reaction crudes. The defined purity specification reduces variability in method validation and ensures reliable reference standard material for routine QC testing in pharmaceutical development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Phenyl-cyclohex-1-enyl)-formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.